(1-propyl-1H-pyrazol-3-yl)acetic acid
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Overview
Description
“(1-propyl-1H-pyrazol-3-yl)acetic acid” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by an empirical formula (Hill Notation) of C8H12O22 . The molecular weight of the compound is 168.19 .
Scientific Research Applications
Germination Inhibitory Constituents
Pyrazoline derivatives, similar in structure to "(1-propyl-1H-pyrazol-3-yl)acetic acid", have been identified as germination inhibitory constituents in plants, demonstrating potential applications in agriculture for controlling weed germination and growth (Oh et al., 2002).
Metal Complex Synthesis
Research into pyrazoline derivatives has led to the synthesis of metal complexes, offering insights into their reactivity and potential applications in materials science and catalysis. For instance, manganese and rhenium complexes have been synthesized using tripod N, N, O ligands derived from pyrazoline, showcasing the versatility of these compounds in forming complex structures with metals (Peters et al., 2009).
Corrosion Inhibition
Pyrazoline derivatives have demonstrated significant effectiveness in inhibiting corrosion of metals, such as mild steel, in hydrochloric acid solution. These compounds enhance corrosion resistance through physical and chemical adsorption on the metal surface, indicating their potential in industrial applications to protect metals from corrosion (Lgaz et al., 2020).
Fluorescent Materials
The synthesis of 1,3,5-triaryl-2-pyrazolines has been explored for their fluorescent properties, offering applications in the development of fluorescent materials and sensors. These compounds show fluorescence in the blue region of the visible spectrum when irradiated with ultraviolet radiation, highlighting their potential use in creating new fluorescent probes and materials (Hasan et al., 2011).
Safety and Hazards
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show with satisfactory efficacy and safety profiles .
properties
IUPAC Name |
2-(1-propylpyrazol-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-4-10-5-3-7(9-10)6-8(11)12/h3,5H,2,4,6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWFACPSOUYRCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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